4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (4CPPC) is a heterocyclic chemical compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and many organic solvents. 4CPPC is used as a reagent in the synthesis of other compounds, as a precursor for the synthesis of organic compounds, and as a starting material for the production of pharmaceuticals. Additionally, 4CPPC has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, making it an attractive target for drug discovery.
Scientific Research Applications
Synthesis of Novel Compounds
- The compound has been used in the synthesis of new pyrrollo[2,3-d] pyrimidine-4-amines, demonstrating its versatility as a building block in organic synthesis (Hilmy, 2002).
Fungicidal Properties
- Methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting materials for preparing the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, were synthesized via reactions with amines and methyl glycinate, showing fungicidal properties (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).
Antibacterial Applications
- Some compounds synthesized using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile were screened for their antibacterial properties, indicating potential use in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Antitumor Activity
- New 4-chloro-pyrimidine-5-carbonitriles and 4-substituted-amino-pyrimidine-5-carbonitriles were synthesized and evaluated for their in-vitro antitumor activity, with some compounds showing high inhibitory activity against leukemia (Taher & Helwa, 2012).
Efficient Synthesis Processes
- A study presented a short and efficient synthesis of a pyrrolo[2,3-d]pyrimidine variant, highlighting the potential for large-scale, ecological, and economical production (Fischer & Misun, 2001).
Spectroscopic and Structural Studies
- Quantum chemical and experimental spectroscopic studies were conducted on chloropyrimidine derivatives, providing insights into their structure and spectral characteristics, which is crucial for understanding the properties of these compounds (Gupta et al., 2006).
properties
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-5-4(1-9)2-10-7(5)12-3-11-6/h2-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWCOPCSNFUQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626071 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
CAS RN |
24391-41-1 | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.